2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid
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Overview
Description
2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid is a synthetic organic compound that features a pyrrolidine ring with a tert-butoxycarbonyl protecting group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base, such as triethylamine.
Formation of the Ylidene Group: The ylidene group is formed through a condensation reaction involving an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active pyrrolidine moiety, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid
- 2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-chloroacetic acid
Uniqueness
2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid is unique due to its specific ylidene group and the presence of the tert-butoxycarbonyl protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C11H17NO4 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2Z)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h6H,4-5,7H2,1-3H3,(H,13,14)/b8-6- |
InChI Key |
XEUSEMQUNYQXKQ-VURMDHGXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=C/C(=O)O)/C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC(=O)O)C1 |
Origin of Product |
United States |
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